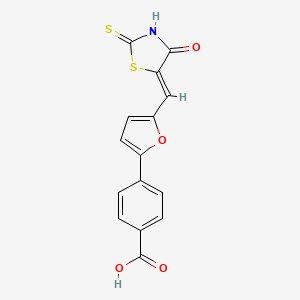

4-(5-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(5-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound belonging to the class of benzoic acids. It contains a benzene ring with a carboxyl group, a furan ring, and a thiazolidine ring.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(5-((4-Oxo-2-thioxothiazolidin-5-yliden)methyl)furan-2-yl)benzoesäure beinhaltet typischerweise die Reaktion von Thiazolidinderivaten mit Furan- und Benzoesäurederivaten. Eine gängige Methode beinhaltet die Verwendung von Mehrkomponentenreaktionen, die für ihre Effizienz und hohe Ausbeute bekannt sind. Die Reaktionsbedingungen beinhalten oft die Verwendung von Katalysatoren wie POCl3 und das Rückflussen in Essigsäure .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen katalytischen Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern. Prinzipien der grünen Chemie, wie die Verwendung umweltfreundlicher Lösungsmittel und Katalysatoren, werden ebenfalls untersucht, um den Produktionsprozess nachhaltiger zu gestalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(5-((4-Oxo-2-thioxothiazolidin-5-yliden)methyl)furan-2-yl)benzoesäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können den Thioxothiazolidinring in einen Thiazolidinring umwandeln.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Benzoesäureeinheit.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile wie Amine für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und die Verwendung von inerten Atmosphären, um unerwünschte Nebenreaktionen zu vermeiden .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Sulfoxide, Sulfone, reduzierte Thiazolidinderivate und substituierte Benzoesäurederivate. Diese Produkte können je nach ihren chemischen Eigenschaften unterschiedliche Anwendungen haben .

Wissenschaftliche Forschungsanwendungen

4-(5-((4-Oxo-2-thioxothiazolidin-5-yliden)methyl)furan-2-yl)benzoesäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antitumorale Eigenschaften.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von bakteriellen Infektionen und Krebs.

Industrie: Sie wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese verschiedener Industriechemikalien verwendet

Wirkmechanismus

Der Wirkmechanismus von 4-(5-((4-Oxo-2-thioxothiazolidin-5-yliden)methyl)furan-2-yl)benzoesäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wurde gezeigt, dass die Verbindung bestimmte Enzyme, wie z. B. E. coli MurB, hemmt, die an der Synthese der bakteriellen Zellwand beteiligt sind. Diese Hemmung führt zur Störung des Bakterienwachstums und der Proliferation. Zusätzlich wird die antifungale Aktivität der Verbindung auf ihre Interaktion mit 14a–Lanosterol-Demethylase von CYP51Ca zurückgeführt, die an der Synthese der Pilzzellmembran beteiligt ist .

Wirkmechanismus

The mechanism of action of 4-(5-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may target cyclin-dependent kinases, which play a crucial role in cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-Benzyl-4-oxo-2-thioxothiazolidin-5-yliden)methyl)furan-2-yl)benzoesäure

- (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-yliden)methyl)-1H-indol-2-carboxylat

Einzigartigkeit

4-(5-((4-Oxo-2-thioxothiazolidin-5-yliden)methyl)furan-2-yl)benzoesäure ist aufgrund seiner spezifischen Kombination aus einem Thiazolidinring, einem Furanring und einer Benzoesäureeinheit einzigartig. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, die sie zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen machen .

Eigenschaften

Molekularformel |

C15H9NO4S2 |

|---|---|

Molekulargewicht |

331.4 g/mol |

IUPAC-Name |

4-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid |

InChI |

InChI=1S/C15H9NO4S2/c17-13-12(22-15(21)16-13)7-10-5-6-11(20-10)8-1-3-9(4-2-8)14(18)19/h1-7H,(H,18,19)(H,16,17,21)/b12-7- |

InChI-Schlüssel |

XXOSNTFGLAKMFZ-GHXNOFRVSA-N |

Isomerische SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)C(=O)O |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)S3)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11671671.png)

![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11671679.png)

![N-(4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B11671684.png)

![(5E)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671685.png)

![3-chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11671703.png)

![N-(4-{N'-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11671708.png)

![2-[2-(3,4-dichlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-diethylethanamine](/img/structure/B11671712.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]propanehydrazide](/img/structure/B11671713.png)

![ethyl (2Z)-2-[(5-methylthien-2-yl)methylene]hydrazinecarboxylate](/img/structure/B11671722.png)

![9,9-Dimethyl-6-[5-(4-nitrophenyl)-2-furyl]-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11671725.png)

![3-chloro-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11671739.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B11671743.png)

![N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B11671746.png)